
(+)-Angelmarin
Overview
Description
(+)-Angelmarin is a natural coumarin derivative first isolated in 2006 from the roots of Angelica pubescens, a medicinal plant native to Japan . Its chemical structure comprises a 6-prenyloxycoumarin core with a complex hydrophobic substituent, critical for its bioactivity . This compound exhibits remarkable antiausterity activity, selectively targeting pancreatic ductal adenocarcinoma (PDAC) cells under nutrient-deprived conditions. At 0.01 µg/mL, this compound induces 100% cytotoxicity in PANC-1 cells within 24 hours by disrupting autophagy, a survival mechanism cancer cells employ during metabolic stress .
Preparation Methods
Retrosynthetic Analysis and Strategy
The retrosynthetic approach to (+)-angelmarin (1) involves disconnection of the ester group to yield two fragments: (+)-columbianetin (2) and p-hydroxycinnamic acid (Scheme 1) . Columbianetin (2), a coumarin-derived tertiary alcohol, is further deconstructed into epoxide 3 through a Shi epoxidation–cyclization sequence. Epoxide 3 originates from osthenol (4), synthesized via olefin cross-metathesis between umbelliferone derivatives and 2-methyl-2-butene .
Scheme 1: Retrosynthetic breakdown of this compound
-
Disconnection of ester bond to isolate columbianetin (2) and coumaric acid.
-
Epoxide 3 derived from osthenol (4) via Shi epoxidation.
-
Osthenol (4) synthesized through cross-metathesis of allylated umbelliferone.
Key Reaction Steps and Optimization
Olefin Cross-Metathesis
Umbelliferone was functionalized through sequential allylation and Claisen rearrangement to yield osthenol (4) :
-
Allylation: Treatment of umbelliferone with allyl bromide and K₂CO₃ in acetone provided 7-allyloxycoumarin (8 ) in 97% yield .
-
Claisen Rearrangement: Heating 8 in N,N-diethylaniline at 230°C induced -sigmatropic rearrangement, yielding osthenol (4) in 82% yield .
Shi Epoxidation and Cyclization
Epoxidation of osthenol (4) using a Shi asymmetric epoxidation system (Oxone®, ketone catalyst 10 ) generated epoxide 12c with 75% enantiomeric excess (Table 1) . Subsequent deprotection and cyclization under basic conditions (K₂CO₃, MeOH) afforded (+)-columbianetin (2) in 89% yield .
Table 1: Optimization of Shi Epoxidation
Entry | Protecting Group | Yield (%) | ee (%) |
---|---|---|---|
1 | TBS | 65 | 68 |
2 | TBDPS | 72 | 75 |
3 | None | 58 | 62 |
Esterification and Final Assembly
Direct esterification of (+)-columbianetin (2) with coumaric acid proved challenging due to steric hindrance at the tertiary alcohol . A two-step solution was implemented:
-
Activation with Meldrum’s Acid: Treatment of 2 with Meldrum’s acid (14) in toluene yielded acyloxy ketone 15 (82% yield) .
-
Doebner–Knoevenagel Condensation: Reaction of 15 with 4-hydroxybenzaldehyde (16) in pyridine/piperidine provided this compound (1) in 82% yield over two steps .
Enantioselective Epoxidation Optimization
The Shi epoxidation was critical for establishing the stereocenter in columbianetin. Screening of silyl protecting groups revealed that the 2-(tert-butyldiphenylsilyl)ethyl (TBDPSE) group enhanced both yield (72%) and enantioselectivity (75% ee) by reducing steric strain during epoxide formation (Table 1) . Chiral HPLC analysis confirmed the enantiopurity of synthetic this compound ([α]D²⁵ = +163°, c = 0.2 in CHCl₃), aligning with natural product data .
Experimental Protocols and Characterization
Synthesis of Osthenol (4)
-
Allylation: Umbelliferone (11.9 g, 73.0 mmol), allyl bromide (13.5 mL), K₂CO₃ (13.7 g) in acetone, reflux, 4 h → 8 (14.3 g, 97%) .
-
Claisen Rearrangement: 8 (11.4 g) in N,N-diethylaniline, 230°C, 4 h → 9 (9.40 g, 82%) .
Shi Epoxidation of Osthenol
-
Conditions: Osthenol (4, 121 mg), Shi catalyst 10 , Oxone®, NaHCO₃, CH₃CN/H₂O, 0°C → 12c (72% yield, 75% ee) .
Final Esterification
-
Meldrum’s Acid Activation: (+)-Columbianetin (2, 134 mg), Meldrum’s acid (14), toluene, reflux → 15 (82%) .
-
Condensation: 15 , 4-hydroxybenzaldehyde (16), pyridine/piperidine, 70°C → 1 (82% over 2 steps) .
Analytical Data Validation
Synthetic this compound exhibited identical ¹H/¹³C NMR spectra to natural samples . Key signals:
Chemical Reactions Analysis
Types of Reactions: (+)-Angelmarin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the lactone ring, leading to the formation of different analogs.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds, each with potentially unique biological activities.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of (+)-Angelmarin is its role as an anticancer agent. Research indicates that it exhibits potent antiausterity activity , meaning it selectively targets cancer cells that are deprived of nutrients. A study demonstrated that this compound could achieve 100% preferential cytotoxicity against PANC-1 pancreatic cancer cells at a concentration as low as 0.01 µg/mL when these cells were under nutrient starvation conditions . This selectivity is particularly valuable in cancer therapy, as it allows for targeted treatment with minimal impact on healthy cells.
Synthesis and Structural Studies
The total synthesis of this compound has been achieved through an efficient eight-step process starting from umbelliferone. This synthesis not only confirms the compound's structure but also opens avenues for creating analogues that may enhance its therapeutic efficacy . The synthetic route involves key reactions such as olefin cross-metathesis and Shi epoxidation, which are crucial for obtaining the desired enantiomer with high purity and yield .
Table 1: Summary of Synthesis Steps for this compound
Step | Reaction Type | Key Reagents | Yield (%) |
---|---|---|---|
1 | Cross-metathesis | Grubbs catalyst | - |
2 | Shi epoxidation | Dioxirane catalyst | - |
3 | Cyclization | Toluene, reflux | - |
4 | Esterification | Meldrum’s acid, p-hydroxybenzaldehyde | 82 |
Preclinical Studies
Preclinical studies have highlighted the effectiveness of this compound in various cancer models. For instance, in vivo experiments using nude mice showed significant tumor growth suppression when treated with this compound analogues . These findings suggest that further exploration into dosage optimization and combination therapies could enhance its clinical applicability.
Future Research Directions
Future research should focus on:
- Mechanistic Studies : Understanding the precise pathways through which this compound induces cell death in nutrient-deprived environments.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
- Analog Development : Synthesizing derivatives of this compound to improve potency and reduce potential side effects.
Mechanism of Action
The mechanism of action of (+)-Angelmarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors involved in inflammation, cell proliferation, and apoptosis.
Pathways Involved: this compound modulates signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Activity Trends
(+)-Angelmarin belongs to the coumarin family, which has inspired the synthesis of numerous analogues to optimize activity. Key structural features influencing efficacy include:
- Substitution position : 6-Alkoxycoumarins (e.g., 6-farnesyloxycoumarin) exhibit superior activity compared to 7-substituted counterparts .
- Chain length and hydrophobicity : Prenyl (C₅) and farnesyl (C₁₅) groups enhance cytotoxicity, while shorter chains (e.g., geranyl, C₁₀) show reduced potency .
- Stereochemistry : The (+)-enantiomer of Angelmarin displays higher activity than its (-)-counterpart, underscoring the role of chiral centers in target interaction .
Table 1: Cytotoxic Activity of this compound and Key Analogues
Mechanism of Action Comparison
- Autophagy Inhibition : this compound and its 6-substituted analogues (e.g., Compound 1) disrupt autophagosome formation, leading to apoptosis in PDAC cells . In contrast, 7-substituted coumarins fail to inhibit autophagy effectively, explaining their lower activity .
- Nutrient Stress Selectivity : Analogues with longer alkyl chains (e.g., farnesyl, geranylgeranyl) exhibit enhanced selectivity under glucose-free conditions, mimicking the tumor microenvironment .
- Synergy with Chemotherapy : Farnesyloxycoumarin (Compound 1) synergizes with gemcitabine, a first-line PDAC drug, by overcoming chemoresistance linked to nutrient deprivation .
Lead Compounds from SAR Studies
Three lead analogues derived from this compound have been identified:
6-Farnesyloxycoumarin (Compound 1) : LC₅₀ = 4 µM; induces apoptosis-like morphology in PANC-1 cells .
Geranylgeranylated Coumarin (Compound 4) : Active at 6.25 µM; retains selectivity under nutrient stress .
7-Desmethyl Angelmarin : Demonstrates moderate activity (LC₅₀ = 8 µM), highlighting the necessity of methyl groups for optimal binding .
Table 2: Structure-Activity Relationship (SAR) Insights
Research Findings and Clinical Implications
- Preclinical Efficacy: this compound’s analogues show promise in xenograft models, reducing tumor growth by 60–70% when combined with metabolic inhibitors like chloroquine .
- Synthetic Accessibility : An 8-step enantioselective synthesis of this compound from umbelliferone has been developed, enabling scalable production for further trials .
- Unresolved Challenges : Poor aqueous solubility of farnesyl/gernaylgeranyl derivatives limits bioavailability, prompting ongoing research into prodrug formulations .
Biological Activity
(+)-Angelmarin is a naturally occurring coumarin compound isolated from the plant Angelica pubescens. Its biological activity has garnered significant attention, particularly in the context of cancer therapy, due to its selective cytotoxicity towards nutrient-deprived cancer cells. This article reviews the research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.
The primary mechanism by which this compound exerts its biological effects is through its anti-austerity activity . This refers to its ability to selectively target and kill cancer cells that are deprived of nutrients, a common condition in solid tumors where blood supply is limited. Research indicates that this compound demonstrates significant cytotoxic effects on pancreatic adenocarcinoma cells (PANC-1) under nutrient-deprived conditions, with a reported effective concentration as low as 0.01 μg/ml .
In Vitro Studies
In vitro studies have shown that this compound can induce apoptosis in PANC-1 cells when glucose and essential amino acids are scarce. The compound's cytotoxicity was notably absent in nutrient-rich environments, suggesting a targeted action mechanism that spares normal cells while effectively eliminating cancerous ones .
Structure-Activity Relationship (SAR)
A series of structure-activity relationship studies have been conducted to identify the pharmacophore responsible for the activity of this compound. These studies revealed that modifications to the coumarin structure can enhance its potency against cancer cells. For instance:
Compound | Structure Modification | IC50 (μg/ml) | Cell Line |
---|---|---|---|
Angelmarin | Original Structure | 0.01 | PANC-1 |
Isoprenylated Alkoxycoumarins | Alkoxy substituents | 6.25 | PANC-1 |
6-Farnesyloxy Coumarin | 6-position substitution | 0.005 | PANC-1 |
These findings indicate that specific substitutions can significantly improve the anti-cancer efficacy of coumarin derivatives, making them promising candidates for further development .
Case Study: Treatment Efficacy in Pancreatic Cancer
A notable study examined the effects of this compound on various pancreatic cancer cell lines under nutrient deprivation. The results showed:
- Cell Viability : PANC-1 cells exhibited a drastic reduction in viability when treated with this compound compared to control groups.
- Mechanistic Insights : Western blot analyses indicated that treatment with this compound led to decreased levels of autophagy markers, suggesting that it inhibits autophagic survival pathways in cancer cells .
This study underscores the potential of this compound as a therapeutic agent for treating aggressive forms of cancer, particularly those resistant to conventional therapies.
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating and characterizing (+)-Angelmarin from natural sources?
this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Characterization involves spectroscopic methods:
- NMR (1H, 13C, DEPT, and 2D-COSY/HMBC/HSQC) for structural elucidation .
- Mass spectrometry (HRESIMS) to confirm molecular weight and fragmentation patterns.
- Optical rotation to verify enantiomeric purity, as this compound is a chiral compound. Ensure reproducibility by documenting solvent ratios, temperature, and purification steps in supplementary materials .
Q. How do researchers validate the purity of this compound in pharmacological assays?
Purity validation requires:
- HPLC-PDA/UV with ≥95% peak area threshold.
- Elemental analysis to confirm stoichiometric composition .
- TLC with multiple solvent systems (e.g., chloroform:methhenol 9:1 and ethyl acetate:hexane 1:1) to rule out co-eluting impurities. Contamination risks increase in bioassays; always include negative controls and replicate experiments .
Q. What are the foundational biological activities reported for this compound?
Early studies focus on cytotoxicity (e.g., IC50 values in cancer cell lines) and anti-inflammatory activity (e.g., TNF-α/IL-6 suppression in macrophages). Key methodologies:
- MTT assay for cell viability .
- ELISA/qPCR for cytokine profiling.
- Dose-response curves to establish efficacy thresholds. Always cross-reference bioactivity with purity data to avoid false positives .
Advanced Research Questions
Q. How can contradictory results in this compound’s mechanism of action be resolved?
Contradictions often arise from:
- Cell-line specificity : Compare results across multiple models (e.g., HepG2 vs. MCF-7) .
- Assay interference : Test for autofluorescence in fluorescence-based assays or solvent cytotoxicity .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds. Use systematic reviews to contextualize findings .
Q. What strategies optimize this compound’s synthetic yield while maintaining stereochemical integrity?
Advanced synthesis approaches include:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed reactions .
- Design of Experiments (DoE) : Apply response surface methodology to optimize temperature, solvent polarity, and catalyst loading .
- In-line analytics : Employ FTIR or Raman spectroscopy for real-time reaction monitoring. Validate stereochemistry via X-ray crystallography .
Q. How should researchers design studies to explore this compound’s pharmacokinetics (PK) in vivo?
PK studies require:
- LC-MS/MS for plasma concentration profiling.
- Compartmental modeling (e.g., non-linear mixed-effects) to calculate AUC, Cmax, and t1/2 .
- Tissue distribution analysis : Use radiolabeled compounds or isotopic tracing. Address ethical considerations via Institutional Animal Care and Use Committee (IACUC) protocols .
Q. Methodological Guidance for Data Interpretation
Q. What statistical models are appropriate for analyzing dose-dependent bioactivity of this compound?
- Logistic regression for binary outcomes (e.g., apoptosis yes/no).
- Hill equation to model sigmoidal dose-response relationships.
- Bootstrap resampling to estimate confidence intervals in small-sample studies . Report R² values and p-values with corrections for multiple comparisons (e.g., Bonferroni) .
Q. How can researchers address low reproducibility in this compound’s reported bioactivities?
- Standardize protocols : Adopt OECD guidelines for assays like OECD 423 (acute toxicity) .
- Open data sharing : Deposit raw spectra, chromatograms, and datasets in repositories like Zenodo .
- Collaborative trials : Conduct multi-lab validation studies to identify protocol variability .
Q. Tables: Key Data for Reference
Parameter | Typical Range for this compound | Method |
---|---|---|
Melting Point | 198–202°C | Differential Scanning Calorimetry |
LogP (Octanol-Water) | 2.3–2.7 | HPLC-based determination |
Plasma Protein Binding | 85–92% | Equilibrium dialysis |
Properties
IUPAC Name |
2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3/b11-5+/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPULLITUOWRRPG-RXERPNITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C=CC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)/C=C/C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.